molecular formula C9H10BrNO4 B8611356 1-(2-Bromoethoxy)2-methoxy-4-nitrobenzene

1-(2-Bromoethoxy)2-methoxy-4-nitrobenzene

Cat. No. B8611356
M. Wt: 276.08 g/mol
InChI Key: OYRKCMGKJLZIQO-UHFFFAOYSA-N
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Description

1-(2-Bromoethoxy)2-methoxy-4-nitrobenzene is a useful research compound. Its molecular formula is C9H10BrNO4 and its molecular weight is 276.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Bromoethoxy)2-methoxy-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromoethoxy)2-methoxy-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(2-Bromoethoxy)2-methoxy-4-nitrobenzene

Molecular Formula

C9H10BrNO4

Molecular Weight

276.08 g/mol

IUPAC Name

1-(2-bromoethoxy)-2-methoxy-4-nitrobenzene

InChI

InChI=1S/C9H10BrNO4/c1-14-9-6-7(11(12)13)2-3-8(9)15-5-4-10/h2-3,6H,4-5H2,1H3

InChI Key

OYRKCMGKJLZIQO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])OCCBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of potassium carbonate (27.6 g, 0.2 mol), 2-methoxy-4-nitrophenol (16.9 g, 0.1 mol), 1,2-dibromoethane (94 g, 0.50 mol) and acetonitrile was refluxed for 2 days, concentrated, extracted in ethyl acetate with water three times, dried, filtered, concentrated to a white powder, triturated with ether, filtered, then concentrated to give a pale yellow powder (15.8 g, 58%). 1H NMR (300 MHz, DMSO-d6) δ 7.90 (d, 1H), 7.80 (s, 1H), 7.20 (d, 1H), 4.55 (t, 2H), 3.80 (s, 3H), 3.75 (t, 2H) ppm.
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
58%

Synthesis routes and methods II

Procedure details

4-Nitroguaiacol (1.0171 g, 6.0134 mmol) was dissolved in anhydrous DMF (20 mL). Cesium carbonate (3.9207 g, 12.0268 mmol) and 1,2-dibromoethane (2.07 mL, 24.0534 mmol) were added. The reaction was heated to 80° C. and stirred for 18 h. The mix was then cooled to RT and diluted with EtOAc (100 mL), washed with water (3×100 mL), and the organics dried over MgSO4, filtered and concentrated. The residue was filtered through a 3″ plug of basic alumina (100% CH2Cl2) to give 0.7075 g (2.5634 mmol, 42%) of the product as a white solid. 1H NMR (CDCl3) δ 7.90 (d, 1H, J=8.8 Hz), 7.78 (s, 1H), 6.92 (d, 1H, J=8.8 Hz), 4.42 (t, 2H, J=6.4 Hz), 3.96 (s, 3H), 3.70 (t, 2H, J=6.5 Hz).
Quantity
1.0171 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.9207 g
Type
reactant
Reaction Step Two
Quantity
2.07 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
42%

Synthesis routes and methods III

Procedure details

A mixture of the potassium salt of 2-methoxy-4-nitrophenol (2.07 g, 10.0 mmol), 1,2-dibromoethane (1.72 mL, 20.0 mol), 1 N KOH (50 mL), tetrabutyl ammonium bromide (3.22 g 10.0 mol), and CH2Cl2 was stirred overnight. The reaction was diluted with 300 mL of EtOAc, washed with sat. NH4Cl solution (2×50 mL). The organic layer was dried over Na2SO4 prior to concentration in vacuum to a yellow solid. The solid was then washed with MeOH (2×5 mL) to yield 2.0 g (72%) of the title compound as a white solid. MS (ESI) 276, 278 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
1.72 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
72%

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